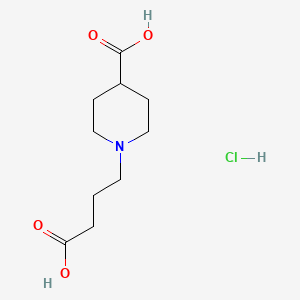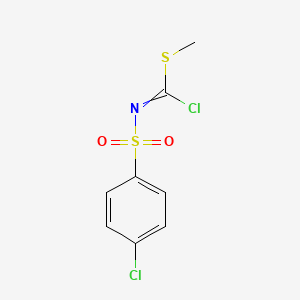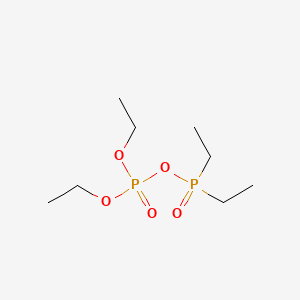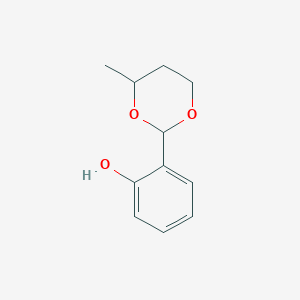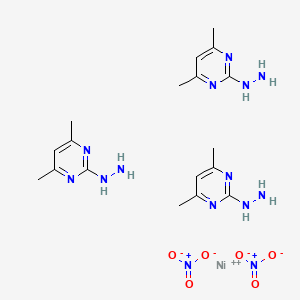
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate is a complex compound that combines a pyrimidine derivative with nickel and nitrate ions
Méthodes De Préparation
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate typically involves the reaction of 4,6-dimethylpyrimidine-2-ylhydrazine with nickel nitrate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation methods. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nickel ion or the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted on its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is explored for its use in catalysis and material science, including the development of new catalysts and advanced materials.
Mécanisme D'action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the nickel ion can coordinate with various ligands, affecting biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate can be compared with similar compounds such as:
(4,6-Dimethylpyrimidin-2-yl)methanol: This compound has a similar pyrimidine ring but lacks the hydrazine and nickel components, making it less complex.
(4,6-Dimethylpyrimidin-2-yl)methanamine: Similar in structure but with an amine group instead of hydrazine, leading to different chemical properties and applications.
(4,6-Dimethylpyrimidin-2-yl)thiocyanate: Contains a thiocyanate group, which imparts different reactivity compared to the hydrazine and nickel components.
Propriétés
Numéro CAS |
62945-29-3 |
|---|---|
Formule moléculaire |
C18H30N14NiO6 |
Poids moléculaire |
597.2 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate |
InChI |
InChI=1S/3C6H10N4.2NO3.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3)4;/h3*3H,7H2,1-2H3,(H,8,9,10);;;/q;;;2*-1;+2 |
Clé InChI |
APGOZVGGQPRBDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


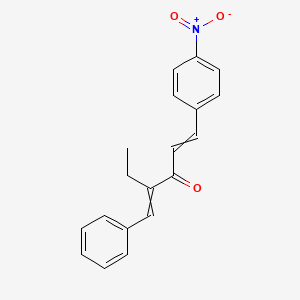

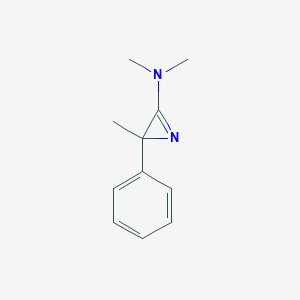
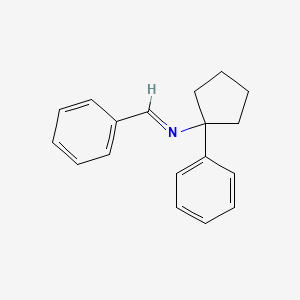

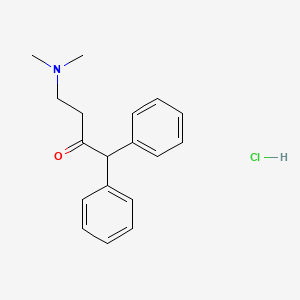
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
